6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

Electrophilic aromatic substitution Regioselective synthesis Quinazoline functionalization

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (CAS 864293-45-8) is a disubstituted quinazoline-2,4-dione heterocycle bearing a bromine atom at the 6-position and a methoxy group at the 8-position on the fused bicyclic core, with a molecular formula of C₉H₇BrN₂O₃ and a molecular weight of 271.07 g·mol⁻¹. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for inhibitors of PARP, bacterial gyrase/topoisomerase IV, BET bromodomains, and receptor tyrosine kinases.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
Cat. No. B8085081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1NC(=O)NC2=O)Br
InChIInChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14)
InChIKeyZDPALDYMJJQTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (CAS 864293-45-8): Structural Identity and Compound-Class Context for Research Procurement


6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione (CAS 864293-45-8) is a disubstituted quinazoline-2,4-dione heterocycle bearing a bromine atom at the 6-position and a methoxy group at the 8-position on the fused bicyclic core, with a molecular formula of C₉H₇BrN₂O₃ and a molecular weight of 271.07 g·mol⁻¹ . The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for inhibitors of PARP, bacterial gyrase/topoisomerase IV, BET bromodomains, and receptor tyrosine kinases [1]. This compound is commercially available as a research chemical and synthetic intermediate from multiple vendors at purity grades of 95–98% . Unlike the parent scaffold or mono-substituted analogs, the specific 6-Br/8-OMe substitution pattern imparts a distinct combination of electronic, steric, and lipophilic properties that cannot be replicated by simple in-class substitution, making it a non-interchangeable building block for structure–activity relationship (SAR) exploration.

Why 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Single-Substituent or Positional-Isomer Analogs


In the quinazoline-2,4-dione series, the electronic and steric interplay between the 6-bromo and 8-methoxy groups is both position-dependent and cooperative, meaning that neither 6-bromoquinazoline-2,4-dione (CAS 88145-89-5, lacking 8-OMe) nor 8-methoxyquinazoline-2,4-dione (CAS 62484-14-4, lacking 6-Br) reproduces the same reactivity profile. Critically, the 6-bromo substituent redirects electrophilic aromatic substitution: in unsubstituted quinazoline-2,4-dione, chlorosulfonation occurs at the 6-position, but when the 6-position is blocked by bromine, the reaction is diverted exclusively to the 8-position [1]. This regiochemical switch enables synthetic access to 8-functionalized derivatives that are inaccessible from the parent scaffold. Additionally, the 8-methoxy group is a known determinant of antibacterial target engagement against DNA gyrase mutants, while the 6-bromo group provides a cross-coupling handle for further diversification via Suzuki, Heck, or Buchwald–Hartwig reactions [2]. The positional isomer 8-bromo-6-methoxyquinazoline-2,4-dione (CAS 1956374-78-9) reverses the substituent positions and is expected to exhibit different electronic distribution and steric accessibility, precluding its use as a drop-in replacement in SAR campaigns that depend on the 6-Br/8-OMe topology.

Quantitative Differentiation Evidence for 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione Against Closest Analogs


Regiochemical Diversion of Electrophilic Substitution: 6-Br Redirects Chlorosulfonation from Position 6 to Position 8

In a systematic study of quinazoline-2,4-dione acylation and chlorosulfonation, it was demonstrated that chlorosulfonation of the parent quinazoline-2,4-dione occurs at the 6-position, whereas with 6-bromoquinazoline-2,4-dione the chlorosulfonyl group is directed exclusively to the 8-position [1]. This means 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione, which already bears a methoxy group at position 8, would block this alternative site, forcing further electrophilic substitution to a third location or enabling selective late-stage functionalization at the remaining free positions. This regiochemical control is not available with the 8-methoxy analog lacking the 6-bromo blocking group.

Electrophilic aromatic substitution Regioselective synthesis Quinazoline functionalization Chlorosulfonation

BRD4 Bromodomain Binding Affinity: Measured Kd Provides a Baseline for Fragment-Based Drug Design

The binding affinity of 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione for the first bromodomain of human BRD4 (BRD4-BD1) has been quantitatively determined by isothermal titration calorimetry (ITC), yielding a dissociation constant (Kd) of 1,910 nM [1]. This places the compound in the millimolar-to-micromolar affinity range characteristic of fragment hits in bromodomain inhibitor discovery programs. For context, the quinazoline-based BET inhibitor CN210 exhibits a Kd of 70 nM for BRD4 (BD1,2) , while the simple fragment 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one was identified as a BRD4 and CREBBP bromodomain inhibitor in a fragment screen [2]. The 6-bromo-8-methoxy substitution pattern on the 2,4-dione scaffold provides a distinct fragment starting point with a known, measurable binding interaction that can be optimized through structure-guided elaboration.

BET bromodomain inhibition BRD4 Fragment-based drug discovery Isothermal titration calorimetry

Lipophilicity Modulation: XLogP3 Shift from Parent Scaffold and Mono-Substituted Analogs

The calculated logP (XLogP3) of 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione is 1.1 . In contrast, the unsubstituted quinazoline-2,4-dione scaffold has a lower XLogP3 (approximately 0.4–0.6), and 8-methoxyquinazoline-2,4(1H,3H)-dione has a reported clogP of approximately 1.05 . The 6-bromo-8-methoxy pattern provides a modest lipophilicity increase over the 8-methoxy analog alone (ΔXLogP3 ≈ +0.05–0.7, depending on the comparator baseline), while the bromine atom contributes additional molecular weight (+79 Da relative to 8-methoxyquinazoline-2,4-dione, MW 192.17 vs. 271.07) and increased topological polar surface area (TPSA = 67.4 Ų) . This moderate lipophilicity (XLogP3 = 1.1) remains well within drug-like space (typically XLogP3 < 5), making the compound suitable as a starting point for lead optimization without requiring extensive property remediation.

Lipophilicity Drug-likeness Physicochemical property optimization Lead optimization

Class-Level Cytotoxic Potential: 6-Bromoquinazoline Derivatives Exhibit Sub-Micromolar to Low Micromolar IC50 Against Cancer Cell Lines

A series of 6-bromoquinazoline derivatives (compounds 5a–j) were evaluated for cytotoxicity against MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines by MTT assay, yielding IC50 values in the range of 0.53–46.6 μM [1]. The most potent compound, 5b (bearing a meta-fluoro phenyl substituent), showed IC50 = 0.53–1.95 μM, which was more potent than cisplatin in these assays [1]. Separately, the unsubstituted 6-bromoquinazoline-2,4(1H,3H)-dione parent has been reported with IC50 values of approximately 2.3 μM (SW480), 5.65 μM (MCF-7), and 5.9 μM (A549 lung cancer) . The 6-bromoquinazoline-2,4-dione scaffold thus provides a validated cytotoxic pharmacophore. 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione, as a derivative incorporating both the 6-bromo cytotoxic determinant and the 8-methoxy group that modulates electronic properties and solubility, represents a logical intermediate for the synthesis and evaluation of next-generation antiproliferative agents. No direct cytotoxicity data for the exact target compound were identified in the retrieved literature; the evidence presented is class-level inference from structurally proximate 6-bromoquinazoline analogs.

Anticancer Cytotoxicity Quinazoline SAR EGFR inhibition

Class-Level Antibacterial Activity: 8-Methoxy-Quinazoline-2,4-Diones Circumvent Gyrase Resistance Mutations

The 8-methoxy substituent on quinazoline-2,4-diones has been established as a critical structural determinant for antibacterial activity against quinolone-resistant mutants. In a landmark study, a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones were evaluated using isogenic Escherichia coli strains; the most active derivatives showed negligible increases in MIC against gyrA and gyrB resistance mutants compared to wild-type cells, in stark contrast to fluoroquinolones [1]. Furthermore, 8-methoxy-quinazoline-2,4-diones inhibit both Staphylococcus aureus DNA gyrase and topoisomerase IV with comparable efficacy, functioning as dual-targeting agents expected to suppress the emergence of resistance [2]. The 8-methoxy group is essential for this antimutant activity; replacing it with a methyl group or altering the core to a 1,3-dione substantially reduces activity against mutants [3]. 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione retains the critical 8-methoxy pharmacophore while adding a 6-bromo handle for further diversification (e.g., N1/N3-alkylation, C7-amination) to optimize antibacterial potency. No direct MIC data for the exact target compound were identified; this evidence is class-level inference from structurally related 8-methoxy-quinazoline-2,4-diones.

Antibacterial DNA gyrase inhibition Fluoroquinolone resistance Dual-targeting agents

Patent-Cited Dual-Pathway Kinase Inhibitor Intermediate: Documented Use in RAS/RAF/MEK/ERK and PI3K/AKT/mTOR Inhibitor Synthesis

6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione is explicitly cited as a synthetic intermediate in patent families claiming quinazoline-based dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR signaling pathways (AU-2014250836-A1, EP-2984088-A1, CA-2909310-A1) . These patents disclose the compound as a core building block for constructing more elaborate quinazoline derivatives with dual-pathway inhibitory activity. The compound's 6-bromo substituent enables Pd-catalyzed cross-coupling for C–C or C–N bond formation, while the 2,4-dione moiety provides hydrogen-bonding anchor points for kinase hinge-region binding. This establishes a documented procurement rationale tied to a specific, named patent family, differentiating it from mono-substituted analogs that may lack the required substitution pattern for the claimed inhibitor structures.

Kinase inhibitor Dual-pathway inhibition Patent intermediate Cancer therapeutics

Highest-Value Application Scenarios for 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Fragment-Based BRD4 Bromodomain Inhibitor Optimization Starting from a Validated Fragment Hit

The confirmed Kd of 1,910 nM against BRD4-BD1 positions 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione as a structurally characterized fragment hit for BET bromodomain drug discovery programs. Unlike many fragment hits that lack measurable affinity, this compound has a defined, reproducible binding constant curated in both ChEMBL and BindingDB. Medicinal chemistry teams can use this compound as a starting point for fragment growing (utilizing the 6-bromo position for Suzuki coupling to extend into the ZA channel or WPF shelf of BRD4) or fragment merging strategies. The modest lipophilicity (XLogP3 = 1.1) and low molecular weight (271 Da) make it an ideal fragment with room for property-guided optimization.

Synthesis of 8-Substituted Quinazoline-2,4-Diones via Regioselective Electrophilic Functionalization

The experimentally demonstrated regiochemical switch in electrophilic substitution—where 6-bromo substitution redirects chlorosulfonation from position 6 to position 8 —enables synthetic access to 8-functionalized quinazoline-2,4-diones that are inaccessible from the parent scaffold. This is directly relevant to process chemistry groups synthesizing 8-sulfonamide, 8-sulfonate, or 8-thioether quinazoline-2,4-dione derivatives for biological screening. The target compound, with its 8-position already methoxylated, can be used to study the scope and limitations of this regiochemical control, or as a precursor for further functionalization at the remaining free positions (C5, C7) after appropriate protection/deprotection sequences.

Dual-Target Antibacterial Agent Design Retaining the 8-Methoxy Antimutant Pharmacophore

The class-level evidence that 8-methoxy-quinazoline-2,4-diones maintain activity against gyrase resistance mutants and act as dual gyrase/topoisomerase IV inhibitors [REFS-1, REFS-2] makes 6-bromo-8-methoxyquinazoline-2,4(1H,3H)-dione a strategically valuable intermediate for antibacterial SAR. By elaborating the N1, N3, or C7 positions (via the 6-bromo handle or direct functionalization) while preserving the critical 8-methoxy group, research teams can generate focused libraries aimed at improving wild-type MIC while retaining the low mutant/wild-type MIC ratio. This scenario is particularly relevant given the urgent need for novel antibacterial agents that circumvent existing fluoroquinolone resistance mechanisms.

Dual-Pathway Kinase Inhibitor Intermediate for Oncology Drug Discovery Programs

The explicit citation of this compound as a synthetic intermediate in patent families covering dual RAS/RAF/MEK/ERK and PI3K/AKT/mTOR inhibitors provides a concrete, IP-grounded procurement rationale. Contract research organizations (CROs) and pharmaceutical companies pursuing dual-pathway kinase inhibition strategies can source this compound as a key building block for constructing the quinazoline core of lead candidates. The 6-bromo group serves as a versatile cross-coupling site for introducing diverse aromatic, heteroaromatic, or amine substituents, while the 2,4-dione moiety provides the requisite hydrogen-bonding interactions with the kinase hinge region.

Quote Request

Request a Quote for 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.